CK2 Kinase Inhibition Potency
In a direct head-to-head comparison, 4,5,6,7-tetraiodobenzimidazole (TIBI) inhibited protein kinase CK2 with a Ki of 23 nM, whereas the corresponding 4,5,6,7-tetrabromobenzimidazole exhibited approximately one order of magnitude higher IC50 values [1]. Molecular modeling confirmed that the tetraiodo moiety fills the ATP-binding pocket more effectively than tetrabromo or tetrachloro congeners [1]. Although this comparison is between tetrahalogenated derivatives rather than mono-halogenated 6-substituted compounds, the consistent trend that iodine substitution enhances CK2 binding affinity provides a strong class-level inference for the 6-iodo scaffold.
| Evidence Dimension | CK2 kinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | 4,5,6,7-Tetraiodobenzimidazole (TIBI): Ki = 23 nM |
| Comparator Or Baseline | 4,5,6,7-Tetrabromobenzimidazole: IC50 approximately 10-fold higher (representative Ki ~230 nM range) |
| Quantified Difference | ~10-fold greater potency for the iodo congener |
| Conditions | In vitro kinase assay using purified CK2, synthetic peptide substrate, and [γ-³³P]ATP; pH 7.5, 37°C |
Why This Matters
Procurement of 6-iodo-1H-benzo[d]imidazole as a starting material enables the synthesis of CK2 inhibitor candidates that are projected to be significantly more potent than their bromo- or chloro-derived analogs.
- [1] Gianoncelli, A.; Cozza, G.; Orzeszko, A.; Meggio, F.; Kazimierczuk, Z.; Pinna, L. A. Tetraiodobenzimidazoles are potent inhibitors of protein kinase CK2. Bioorg. Med. Chem. 2009, 17 (20), 7281–7289. DOI: 10.1016/j.bmc.2009.08.047. View Source
